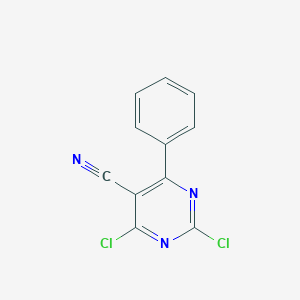

2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile

描述

属性

IUPAC Name |

2,4-dichloro-6-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3/c12-10-8(6-14)9(15-11(13)16-10)7-4-2-1-3-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAOUHXSWYLNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Derivatives in Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. As a key component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is central to the genetic code and various biological processes. This inherent biological relevance has inspired chemists to explore pyrimidine derivatives for a wide range of applications.

The versatility of the pyrimidine core allows for extensive functionalization, leading to a vast chemical space of derivatives with diverse properties. These derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.

Key Roles of Pyrimidine Derivatives:

Medicinal Chemistry: Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.

Agrochemicals: Many herbicides, insecticides, and fungicides incorporate a pyrimidine scaffold.

Materials Science: The unique photophysical properties of certain pyrimidine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Halogenated Pyrimidines: Versatile Intermediates and Potent Scaffolds

Halogenated pyrimidines, such as 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile, are particularly important in synthetic organic chemistry. The presence of halogen atoms, typically chlorine or bromine, at various positions on the pyrimidine (B1678525) ring provides reactive handles for a multitude of chemical transformations.

The carbon-halogen bonds in these compounds are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of a wide variety of substituents. This reactivity is the foundation for the construction of complex molecular architectures from relatively simple halogenated pyrimidine precursors. Furthermore, the halogen atoms can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The strategic placement of halogen atoms can also significantly influence the biological activity of a molecule. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a compound, often leading to enhanced potency and improved pharmacokinetic profiles.

Research Trajectories for 2,4 Dichloro 6 Phenyl 5 Pyrimidinecarbonitrile

While specific research dedicated exclusively to 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile is limited, its structural motifs suggest several key research trajectories based on the reactivity of analogous compounds. The primary application of this compound is as a versatile synthetic intermediate.

The two chlorine atoms at the 2- and 4-positions are the most reactive sites, allowing for differential substitution. This enables the synthesis of a library of compounds with diverse functionalities at these positions. The phenyl group at the 6-position provides a lipophilic domain and can be further functionalized if required. The cyano group at the 5-position is a strong electron-withdrawing group that activates the pyrimidine (B1678525) ring towards nucleophilic attack. It can also be transformed into other functional groups, such as amides, carboxylic acids, or amines, further expanding the synthetic possibilities.

A study on the synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles demonstrated the utility of a related scaffold, 2-(4-chlorobenzylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile, in generating compounds with marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov This highlights the potential of the this compound core in the development of new anti-infective agents.

Contextualization Within Modern Medicinal and Organic Chemistry Research

Classical Cyclization Reactions for Pyrimidine (B1678525) Ring Formation in the Synthesis of the Compound's Core

The construction of the central pyrimidine ring is the foundational step in synthesizing the target compound. Classical methods for forming this heterocyclic system generally involve the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment. bu.edu.eg

One of the most common and versatile approaches is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of a precursor to this compound, a suitable starting dicarbonyl compound would contain the phenyl group and a precursor to the carbonitrile group. For instance, the condensation of a phenyl-substituted β-ketoester with urea (B33335) or thiourea (B124793) can yield a 2-hydroxy- or 2-mercapto-6-phenylpyrimidinone.

Another widely utilized method is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgfoliamedica.bg While traditionally used for synthesizing dihydropyrimidines, modifications of this reaction can lead to fully aromatized pyrimidine systems. A three-component reaction between a benzaldehyde (B42025) derivative, a cyano-containing active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetamide, and urea/thiourea can directly assemble the 6-phenyl-5-pyrimidinecarbonitrile core. ias.ac.inbenthamopen.com For example, the condensation of benzaldehyde, malononitrile, and thiourea provides a direct route to 6-amino-4-phenyl-2-mercaptopyrimidine-5-carbonitrile. benthamopen.comijarsct.co.in This intermediate contains the necessary phenyl and carbonitrile groups at the correct positions.

Table 1: Comparison of Classical Cyclization Reactions for Pyrimidine Core Synthesis

| Reaction Name | Key Reactants | Typical Product Core Structure | Advantages |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine/Urea/Guanidine | 2-Substituted Pyrimidine | High versatility in substitution patterns. mdpi.com |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinone (can be oxidized) | One-pot, atom-economical multicomponent reaction. foliamedica.bg |

| Three-Component Condensation | Aldehyde + Active Methylene Nitrile + Urea/Thiourea | 2-Hydroxy/Mercapto-4-amino-5-cyanopyrimidine | Direct incorporation of the cyano group. ias.ac.inbenthamopen.com |

Halogenation Techniques for the Introduction of Dichloro Substituents at C-2 and C-4

The introduction of chlorine atoms at the C-2 and C-4 positions is a critical step, transforming the relatively inert pyrimidinediol or aminohydroxypyrimidine precursors into highly reactive intermediates suitable for nucleophilic substitution and cross-coupling reactions. The most prevalent method for this transformation is treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine.

The precursor for this step is typically a pyrimidine-2,4-dione (uracil) derivative. The reaction mechanism involves the conversion of the keto groups (in their tautomeric enol form) into chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichloro product. This reaction is often performed at elevated temperatures. The presence of an electron-withdrawing group, such as the carbonitrile at C-5, can influence the reactivity of the ring, but the chlorination generally proceeds effectively.

Table 2: Common Reagents for Pyrimidine Halogenation

| Chlorinating Agent | Additive/Base | Typical Conditions | Notes |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux, 2-6 hours | Standard and widely used method. |

| Phosphorus Oxychloride (POCl₃) | Phosphorus Pentachloride (PCl₅) | High Temperature | PCl₅ can enhance reactivity for less reactive substrates. |

| Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) (catalytic) | Moderate to high temperature | Used as an alternative to POCl₃. |

Strategies for Incorporating the Phenyl Substituent at C-6

The phenyl group at the C-6 position can be introduced at two distinct stages of the synthesis: during the initial ring formation or after the pyrimidine core has been constructed.

Incorporation during Cyclization: This is the more direct approach. It involves using a precursor that already contains the phenyl group. As described in section 2.1, starting materials such as benzoylacetone (B1666692) or other phenyl-substituted 1,3-dicarbonyl compounds can be used in a condensation reaction to build the pyrimidine ring with the phenyl group pre-installed at the C-6 position. wikipedia.org Similarly, using benzaldehyde in a three-component reaction directly places the phenyl group at the desired location. benthamopen.com

Post-Cyclization Introduction via Cross-Coupling: An alternative strategy involves forming a pyrimidine ring with a leaving group (such as a halogen) at the C-6 position and then introducing the phenyl group via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly effective for this purpose, reacting a 6-chloropyrimidine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. This method offers flexibility, allowing for the introduction of various aryl or heteroaryl groups at a late stage in the synthesis. thieme-connect.comgoogle.com

Introduction and Functionalization of the Carbonitrile Group at C-5

The carbonitrile group at C-5 is a key functional handle and its introduction is a defining feature of the synthesis.

The most straightforward method is to incorporate the cyano group during the initial cyclization. This is achieved by using a three-carbon component that already contains a nitrile function. Malononitrile is an ideal precursor, as its reaction with an aldehyde and an N-C-N fragment (like urea or guanidine) leads directly to a pyrimidine with a cyano group at the C-5 position. ias.ac.inbenthamopen.comgrowingscience.com Cyanoacetamide is another common precursor that results in a pyrimidine-5-carboxamide, which can then be dehydrated using agents like POCl₃ or thionyl chloride to yield the desired carbonitrile. ias.ac.in

Alternatively, the carbonitrile can be introduced by functional group transformation on a pre-formed pyrimidine ring. For example, a 5-halopyrimidine can undergo nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal. Another route is the Sandmeyer reaction, which involves the diazotization of a 5-aminopyrimidine (B1217817) followed by treatment with a copper(I) cyanide salt.

Table 3: Methods for Introducing the C-5 Carbonitrile Group

| Method | Starting Material | Key Reagents | Stage of Introduction |

|---|---|---|---|

| Direct Cyclization | Malononitrile | Aldehyde, Urea/Thiourea | During ring formation benthamopen.com |

| Dehydration | Pyrimidine-5-carboxamide | POCl₃, SOCl₂ | Post-cyclization |

| Sandmeyer Reaction | 5-Aminopyrimidine | NaNO₂, HCl; then CuCN | Post-cyclization |

| Nucleophilic Substitution | 5-Halopyrimidine | NaCN or KCN, Pd or Cu catalyst | Post-cyclization |

Advanced Synthetic Approaches and Process Optimization

To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques have been applied to the synthesis of pyrimidine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. eurekaselect.com The synthesis of the pyrimidine core, particularly through multicomponent reactions like the Biginelli reaction, can be significantly expedited using microwave heating. foliamedica.bgtandfonline.com This technique often leads to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. researchgate.net The rapid and intense heating provided by microwaves can overcome activation barriers more efficiently, making it a preferred method for high-throughput synthesis and process optimization. acs.org

Palladium catalysis is indispensable for modern pyrimidine synthesis, especially for creating C-C and C-N bonds. rsc.org As mentioned in section 2.3, the Suzuki-Miyaura coupling is a premier method for introducing the C-6 phenyl group by coupling a 6-chloropyrimidine with phenylboronic acid. google.com Furthermore, Buchwald-Hartwig amination reactions can be used to functionalize the C-2 and C-4 chloro positions with various amines, demonstrating the utility of the dichloro intermediate. thieme-connect.com These catalytic methods are characterized by their mild reaction conditions, high functional group tolerance, and excellent yields, making them essential for creating diverse libraries of pyrimidine derivatives. acs.orgnih.gov

Organolithium Reagent-Mediated Syntheses of Pyrimidine Derivatives

Organolithium reagents are powerful tools in organic synthesis, known for their strong nucleophilicity and basicity. wikipedia.org In the context of pyrimidine chemistry, they are instrumental in the introduction of aryl and alkyl substituents onto the pyrimidine ring. The synthesis of this compound can be strategically approached by the late-stage introduction of the phenyl group onto a pre-functionalized pyrimidine core using an organolithium reagent.

Synthesis of the Key Precursor: 2,4-Dichloro-5-pyrimidinecarbonitrile

The synthesis of the crucial intermediate, 2,4-dichloro-5-pyrimidinecarbonitrile, begins with the construction of the pyrimidine ring, followed by chlorination.

A plausible route to 2,4-dihydroxy-5-pyrimidinecarbonitrile, the precursor to the dichlorinated intermediate, involves the condensation of ethyl cyanoacetate (B8463686) with urea. This reaction is a variation of the well-established Biginelli reaction for the synthesis of pyrimidines and their derivatives. researchgate.netias.ac.in

Following the formation of 2,4-dihydroxy-5-pyrimidinecarbonitrile, the next step is the chlorination of the hydroxyl groups. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a standard method for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. google.com

Reaction Scheme for the Synthesis of 2,4-Dichloro-5-pyrimidinecarbonitrile

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl cyanoacetate, Urea | Base (e.g., sodium ethoxide), Ethanol, Reflux | 2,4-Dihydroxy-5-pyrimidinecarbonitrile |

| 2 | 2,4-Dihydroxy-5-pyrimidinecarbonitrile | Phosphorus oxychloride (POCl₃), Heat | 2,4-Dichloro-5-pyrimidinecarbonitrile |

Phenylation using Phenyllithium (B1222949)

With the key precursor, 2,4-dichloro-5-pyrimidinecarbonitrile, in hand, the final step is the introduction of the phenyl group at the 6-position. This is accomplished through a nucleophilic substitution reaction with phenyllithium (PhLi). The reaction of phenyllithium with 2,4-dichloropyrimidines has been shown to be an effective method for the synthesis of 6-phenylpyrimidines. researchgate.net

The reaction proceeds via the nucleophilic attack of the phenyl anion from phenyllithium on the electron-deficient pyrimidine ring. The substitution is expected to occur regioselectively at the 6-position, which is activated by the two chlorine atoms and the nitrile group.

Detailed Research Findings for the Phenylation Step

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organolithium reagent.

| Parameter | Condition |

| Reactants | 2,4-Dichloro-5-pyrimidinecarbonitrile, Phenyllithium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Work-up | Quenching with a proton source (e.g., water or ammonium (B1175870) chloride solution) |

The reaction of phenyllithium with the dichloropyrimidine precursor provides a direct route to the target molecule, this compound, showcasing the utility of organolithium reagents in the synthesis of highly substituted heterocyclic compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (C-2, C-4)

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that is further amplified by the electron-withdrawing effects of the two chlorine atoms and the C-5 carbonitrile group. This electronic deficiency makes the chlorinated positions (C-2 and C-4) highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.comlibretexts.org This process typically occurs via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The general reactivity order for leaving groups in SNAr reactions on such activated systems often follows F > Cl > Br > I, which is contrary to the order seen in SN2 reactions. chemistrysteps.com The high electrophilicity of the pyrimidine core in this compound allows for the displacement of its chlorine atoms by a wide variety of nucleophiles, including amines, alkoxides, and thiolates.

Regioselectivity in Substitution Pathways

In nucleophilic attacks on 2,4-dichloropyrimidines, the C-4 position is generally more reactive than the C-2 position. researchgate.net This preference is attributed to the greater ability of the para-positioned nitrogen atom (N-1) to stabilize the negative charge of the Meisenheimer intermediate through resonance, compared to the ortho-positioned nitrogen atoms (N-1 and N-3) for an attack at C-2. nih.gov The intermediate formed from a C-4 attack allows for delocalization of the negative charge onto the N-1 ring nitrogen, which is a more effective stabilizing feature.

However, the substitution pattern can be influenced by the nature of other substituents on the pyrimidine ring. researchgate.net For this compound, the presence of the C-6 phenyl group and the C-5 carbonitrile group can modulate this inherent regioselectivity. Quantum mechanical analyses on similar systems have shown that substituents can alter the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at C-2 and C-4. researchgate.net While the C-4 position is typically favored, steric hindrance from the adjacent C-5 carbonitrile and C-6 phenyl groups could potentially direct smaller nucleophiles to the C-2 position under certain conditions. The reaction solvent can also play a significant role in determining the regioselectivity of the substitution.

Sequential Substitution and Selective Functionalization

The differential reactivity of the C-4 and C-2 positions enables the sequential and selective functionalization of the pyrimidine core. organic-chemistry.org By carefully controlling reaction conditions such as temperature, stoichiometry of the nucleophile, and reaction time, it is possible to first substitute the more reactive C-4 chlorine atom while leaving the C-2 chlorine intact.

This monosubstituted intermediate, 2-chloro-4-(substituted)-6-phenyl-5-pyrimidinecarbonitrile, can then be isolated and subjected to a second SNAr reaction with a different nucleophile under more forcing conditions (e.g., higher temperature). This stepwise approach is a powerful strategy for synthesizing asymmetrically substituted pyrimidine derivatives, which are valuable in medicinal chemistry and materials science. organic-chemistry.orgkoreascience.kr

| Step | Reactant | Reagents & Conditions | Product | Description |

|---|---|---|---|---|

| 1 | This compound | 1.1 eq. Nucleophile A (e.g., R-NH₂), Mild conditions (e.g., Room Temp.) | 4-(Alkylamino)-2-chloro-6-phenyl-5-pyrimidinecarbonitrile | Selective substitution at the more reactive C-4 position. |

| 2 | 4-(Alkylamino)-2-chloro-6-phenyl-5-pyrimidinecarbonitrile | 1.2 eq. Nucleophile B (e.g., R'-O⁻Na⁺), Harsher conditions (e.g., Reflux) | 4-(Alkylamino)-2-alkoxy-6-phenyl-5-pyrimidinecarbonitrile | Substitution at the less reactive C-2 position. |

Reactions Involving the Carbonitrile Group (C-5)

The carbonitrile (cyano) group at the C-5 position is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Heating with an aqueous acid, such as hydrochloric acid, will yield 2,4-dichloro-6-phenylpyrimidine-5-carboxylic acid directly. chemistrysteps.comnih.gov Alternatively, treatment with a strong base like sodium hydroxide (B78521) will first produce the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org

Reduction : The carbonitrile group is readily reducible to a primary amine (aminomethyl group). This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, using hydrogen gas with a Raney Nickel catalyst. This provides a route to 2,4-dichloro-5-(aminomethyl)-6-phenylpyrimidine.

Cycloaddition to form Tetrazoles : The nitrile group can undergo a [2+3] cycloaddition reaction with azides, most commonly sodium azide, to form a tetrazole ring. youtube.com This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a proton source like ammonium chloride. organic-chemistry.org The resulting product, 5-(2,4-dichloro-6-phenylpyrimidin-5-yl)-1H-tetrazole, is of significant interest in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.

Electrophilic and Nucleophilic Modifications of the Phenyl Moiety (C-6)

The reactivity of the C-6 phenyl group is strongly influenced by its attachment to the electron-deficient pyrimidine ring. The pyrimidine core acts as a powerful electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. rsc.org

Any electrophilic substitution that does occur would be expected to proceed much slower than on benzene (B151609) and would be directed to the meta-positions of the phenyl ring, as is characteristic for rings substituted with strongly deactivating groups. Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen atoms of the pyrimidine ring can become protonated, further increasing its deactivating effect. csu.edu.au

Conversely, the strong deactivation of the phenyl ring could, in principle, make it susceptible to nucleophilic aromatic substitution, particularly if further activated by strong electron-withdrawing groups (like a nitro group) at the ortho or para positions of the phenyl ring itself. However, without such additional activation, this reaction is generally difficult to achieve.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C-2 and C-4 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This is one of the most versatile methods for forming biaryl structures. researchgate.net In this reaction, the dichloropyrimidine can be reacted with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃). google.comnih.gov By controlling the stoichiometry and reaction conditions, selective monocoupling at the more reactive C-4 position can be achieved, followed by a second coupling at the C-2 position. ekb.eg

Kumada Coupling : The Kumada coupling provides another route to C-C bond formation by reacting the dichloropyrimidine with a Grignard reagent (R-MgBr). researchgate.net This reaction is typically catalyzed by nickel or palladium complexes. Similar to other cross-coupling reactions on dihaloheterocycles, regioselectivity can be controlled to achieve either mono- or diarylated products. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Potential Product (Monocoupling at C-4) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃, CsF | 2-Chloro-4-aryl-6-phenyl-5-pyrimidinecarbonitrile |

| Kumada | Grignard Reagent (Ar-MgBr) | NiCl₂(dppe), Pd(PPh₃)₄ | Not required (reagent is basic) | 2-Chloro-4-aryl-6-phenyl-5-pyrimidinecarbonitrile |

Synthesis of Novel Pyrimidine-5-carbonitrile Derivatives

The core of this compound serves as a foundational building block for synthesizing a multitude of novel pyrimidine-5-carbonitrile derivatives. The reactivity of the chlorine atoms is central to this process, as they are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at the C2 and C4 positions.

The differential reactivity of the two chloro-substituents can be exploited to achieve selective substitution. Typically, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position. This selectivity can be influenced by reaction conditions such as temperature and the nature of the nucleophile. For instance, reactions with amines or thiols can be performed stepwise. The first substitution often occurs at the C4 position under milder conditions, while the second substitution at the C2 position may require more forcing conditions.

A common synthetic strategy involves the sequential displacement of the chlorine atoms with different nucleophiles, such as amines, alcohols, and thiols, to generate diverse 2,4-disubstituted pyrimidine derivatives. For example, treatment with one equivalent of a primary or secondary amine can yield a 4-amino-2-chloro-6-phenyl-5-pyrimidinecarbonitrile intermediate. This intermediate can then be reacted with a second, different nucleophile to introduce a distinct substituent at the C2 position. This stepwise approach is fundamental to creating a broad spectrum of analogues from the parent dichloropyrimidine scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions

| Position | Nucleophile Class | Example Nucleophile | Resulting Substituent |

|---|---|---|---|

| C4 (more reactive) | Amines | Aniline | -NHPh |

| C4 (more reactive) | Thiols | Ethanethiol | -SEt |

| C4 (more reactive) | Alkoxides | Sodium Methoxide | -OMe |

| C2 (less reactive) | Amines | Piperidine | -N(CH₂)₅ |

| C2 (less reactive) | Thiols | Thiophenol | -SPh |

Systematic Structural Modifications for Investigating Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) is a critical process in drug discovery, aiming to understand how specific structural features of a molecule influence its biological activity. This compound is an ideal template for SAR studies due to its multiple points for modification. Systematic changes to its structure allow researchers to probe the chemical space around the pyrimidine core and optimize properties like potency, selectivity, and pharmacokinetic profile.

Key areas for structural modification include:

The C4 Position: As the more reactive site, the C4 position is often the first to be modified. A wide variety of substituents, including different amines, aryl/alkyl thiols, and alkoxy groups, can be introduced. The nature of this substituent can significantly impact interactions with biological targets.

The C2 Position: Following substitution at C4, the C2 position can be modified. The substituent here can serve to fine-tune the electronic properties and steric profile of the molecule. Introducing different groups at C2 and C4 allows for the exploration of how combinations of functionalities affect activity.

The C6-Phenyl Ring: The phenyl group at the C6 position can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at its ortho, meta, or para positions. These modifications can alter the molecule's conformation and its hydrophobic or electronic interactions with a target protein.

The C5-Nitrile Group: The cyano group at the C5 position is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. While less commonly modified, it can be hydrolyzed to an amide or carboxylic acid or reduced to an aminomethyl group, introducing different chemical properties. nih.gov

A recent study on 2,4-dichloro-6-methylpyrimidine (B20014) derivatives, a closely related scaffold, highlights this approach. nih.gov Researchers designed and synthesized series of compounds by introducing different amine-containing moieties at the C4 position to target the EGFR kinase, demonstrating how systematic modification can lead to potent and selective inhibitors. nih.gov

Table 2: Strategic Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale/Potential Impact |

|---|---|---|

| C4-Chloro | Substitution with various amines | Modulate hydrogen bonding and steric interactions. |

| C2-Chloro | Substitution with small alkyl/alkoxy groups | Fine-tune solubility and electronic properties. |

| C6-Phenyl | Addition of substituents (e.g., -F, -Cl, -OCH₃) | Alter lipophilicity and target engagement. |

| C5-Nitrile | Conversion to amide or amine | Introduce new hydrogen bonding capabilities. |

Synthesis of Fused Pyrimidine Systems Derived from this compound

The this compound scaffold can also be used to construct more complex, fused heterocyclic systems. These reactions typically involve introducing a substituent that can subsequently undergo an intramolecular cyclization to form a new ring fused to the pyrimidine core. This strategy leads to the creation of novel chemical entities with rigidified conformations, which can be beneficial for target binding.

Common fused systems derived from pyrimidines include:

Thieno[2,3-d]pyrimidines: These can be synthesized by reacting the dichloropyrimidine with a sulfur-containing nucleophile that has an additional functional group capable of cyclization. For example, reaction with an α-mercapto ketone or ester can lead to an intermediate that cyclizes to form the thiophene (B33073) ring. nih.govijacskros.com Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and often exhibit a range of biological activities. ijacskros.commdpi.com

Pyrazolo[3,4-d]pyrimidines: This fused system can be prepared by reacting the dichloropyrimidine scaffold with hydrazine (B178648) or a substituted hydrazine. The reaction can proceed via substitution at one of the chloro positions, followed by an intramolecular cyclization involving the C5-nitrile group to form the fused pyrazole (B372694) ring. researchgate.netnih.gov Pyrazolo[3,4-d]pyrimidines are another important class of purine (B94841) analogues. rsc.org

Thiazolo[3,2-a]pyrimidines: These can be formed through the reaction of a pyrimidine-2-thione derivative (obtained from the dichloropyrimidine) with an α-haloketone or a similar bifunctional electrophile, leading to annulation of a thiazole (B1198619) ring. researchgate.net

The synthesis of these fused systems significantly expands the structural diversity achievable from the initial dichloropyrimidine starting material, providing access to a variety of rigid scaffolds for further chemical exploration.

Table 3: Examples of Fused Ring Systems

| Fused System | General Synthetic Approach | Key Reagents |

|---|---|---|

| Thieno[2,3-d]pyrimidine | Gewald reaction or similar thiophene synthesis | Mercaptoacetates, elemental sulfur |

| Pyrazolo[3,4-d]pyrimidine | Condensation/cyclization | Hydrazine, substituted hydrazines |

| Pyrido[2,3-d]pyrimidine | Friedländer annulation or similar | Aminocrotonates, enamines |

| Thiazolo[3,2-a]pyrimidine | Hantzsch thiazole synthesis variant | α-Haloketones, α-haloesters |

Development of Libraries for High-Throughput Screening in Research

The chemical properties of this compound make it an excellent starting scaffold for the construction of large, diverse chemical libraries intended for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds to identify "hit" molecules with activity against a specific biological target.

The suitability of the dichloropyrimidine core for library synthesis stems from:

Orthogonal Reactivity: The ability to selectively substitute the C4 and C2 positions in a stepwise manner is crucial for library development using a "split-and-pool" strategy. In this approach, a large pool of the starting scaffold is split into smaller portions, each reacting with a different building block at the C4 position. The portions are then pooled back together, split again, and reacted with a second set of building blocks at the C2 position. This methodology allows for the exponential generation of a vast number of unique compounds in a resource-efficient manner.

Privileged Scaffold: The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. Libraries based on such scaffolds are more likely to yield hits against a variety of proteins.

DNA-Encoded Libraries (DELs): The stepwise synthetic route is highly compatible with modern library technologies like DEL. In DEL synthesis, each chemical building block is accompanied by a unique DNA oligonucleotide tag. As the molecule is built, the DNA tags are ligated together, creating a unique barcode for each final compound. This allows for the screening of entire libraries of millions or billions of compounds in a single tube, dramatically accelerating the hit identification process. The synthesis of pyrimidine-focused DELs has been demonstrated starting from the closely related 2,4,6-trichloropyrimidine, underscoring the utility of these scaffolds in modern drug discovery.

The creation of focused libraries around the 2,4-disubstituted-6-phenyl-5-pyrimidinecarbonitrile core provides a powerful tool for discovering novel modulators of various biological pathways.

Spectroscopic and Analytical Techniques in the Research of 2,4 Dichloro 6 Phenyl 5 Pyrimidinecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The phenyl group would exhibit characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns (e.g., doublets, triplets, multiplets) of these signals would depend on the substitution pattern of the phenyl ring and could confirm the ortho, meta, and para proton positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the pyrimidine (B1678525) ring, the phenyl ring, and the nitrile group would resonate at characteristic chemical shifts. For instance, the carbon of the nitrile group (C≡N) is typically observed in the range of δ 110-125 ppm. The carbons attached to the chlorine atoms would also have specific chemical shifts influenced by the electronegativity of the halogen.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for definitive structural confirmation.

| ¹H NMR | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.60 | Multiplet | 5H | C₆H₅ |

| ¹³C NMR | Hypothetical Chemical Shift (δ, ppm) | Assignment |

| Pyrimidine-C | 150 - 170 | C-Cl |

| Phenyl-C | 125 - 140 | Aromatic C |

| Nitrile-C | 115 - 125 | -C≡N |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅Cl₂N₃), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The mass spectrum would display a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis would reveal the stability of the molecule and provide further structural information by identifying characteristic fragment ions.

| Mass Spectrometry | Hypothetical m/z | Assignment |

| Molecular Ion | [M]⁺ | C₁₀H₅Cl₂N₃⁺ |

| Isotopic Peaks | [M+2]⁺, [M+4]⁺ | Presence of two Chlorine atoms |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, these techniques would confirm the presence of key structural features.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ in the IR spectrum.

Aromatic Ring (C=C): Multiple sharp bands would appear in the region of 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations of the phenyl and pyrimidine rings.

C-Cl Bonds: Absorptions for the C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

| Infrared (IR) Spectroscopy | Hypothetical Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 2240 | Stretch | Sharp, Medium | C≡N |

| 1450 - 1600 | Stretch | Multiple, Sharp | Aromatic C=C |

| Below 800 | Stretch | C-Cl |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound can be grown, this technique would allow for the unambiguous determination of its three-dimensional structure in the solid state. The resulting crystal structure would confirm the planar nature of the pyrimidine and phenyl rings and provide precise measurements of the C-Cl, C-C, C-N, and C≡N bond lengths and angles.

| X-ray Crystallography | Hypothetical Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for purity assessment and quantification. A suitable reversed-phase or normal-phase column and mobile phase would be developed to achieve good separation of the target compound from any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity analysis.

The choice of chromatographic conditions would depend on the polarity and other physicochemical properties of this compound.

Computational and Theoretical Investigations on 2,4 Dichloro 6 Phenyl 5 Pyrimidinecarbonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile. Methods like Density Functional Theory (DFT) are employed to determine the molecule's geometric and electronic properties with high accuracy.

Density Functional Theory (DFT): DFT studies can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations often utilize basis sets such as 6-31G(d,p) or 6-311++G(d,p) with functionals like B3LYP. researchgate.netresearchgate.net The resulting optimized structure represents the molecule's minimum energy conformation. From this, key electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and polarizable.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the cyano group are expected to be electronegative regions, while the hydrogen atoms of the phenyl ring would be electropositive.

| MESP | Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of this compound, docking studies are instrumental in elucidating their potential mechanism of action as inhibitors of various enzymes, such as kinases or cyclooxygenases. mdpi.comnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key binding interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the cyano group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Pi-Pi Stacking: The aromatic phenyl and pyrimidine rings can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in studies of related pyrimidine-5-carbonitrile derivatives as potential anticancer agents, molecular docking has been used to model their interactions with the active sites of targets like VEGFR-2, HER-2, and COX-2. mdpi.comnih.gov The results from these simulations help rationalize the structure-activity relationships (SAR) observed in biological testing and guide the design of new analogues with improved potency and selectivity. mdpi.com

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives

| Target Protein | Ligand Derivative | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| VEGFR-2 | Cyanopyridone Derivative 5e | Cys919, Asp1046 | -8.5 |

| HER-2 | Cyanopyridone Derivative 5e | Thr862, Asp863 | -9.2 |

| COX-2 | Pyrimidine-benzenesulfonamide | Arg513, His90 | -10.1 |

| Bcl-2 | Pyrimidine Derivative 3b | Arg105, Tyr67 | -7.8 |

Note: Data is illustrative and based on findings for structurally related compounds. mdpi.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activity. chemrxiv.org For a series of derivatives of this compound, a QSAR model could be developed to predict their potency against a specific biological target, such as a cancer cell line. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to create a mathematical equation that correlates a subset of the descriptors with the observed biological activity. preprints.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be a powerful tool for virtual screening, allowing researchers to predict the activity of novel, unsynthesized derivatives of this compound. This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net For instance, a QSAR study on 2-phenylacrylonitriles highlighted that a 3,4-dichloro substitution pattern on the phenyl ring was more favorable for activity than a 2,4-dichloro pattern in that specific series, demonstrating how QSAR can identify key structural features. nih.gov

Reaction Mechanism Pathway Analysis through Computational Simulations

Computational simulations can be used to investigate the detailed mechanism of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step.

For the synthesis of related pyrimidine structures, such as pyrido[2,3-d]pyrimidines, theoretical studies have elucidated complex multi-step reaction mechanisms involving processes like Knoevenagel condensation, Michael addition, and cyclization. nih.gov A similar approach could be applied to the synthesis of this compound. Using DFT calculations, one could:

Map the potential energy surface of the reaction.

Locate the transition state structure for each elementary step.

Calculate the energy barriers (activation energies) to determine the rate-determining step of the reaction.

Analyze the influence of catalysts or different solvent environments on the reaction pathway.

This type of analysis provides a molecular-level understanding of the reaction, helping to optimize reaction conditions such as temperature, solvent, and catalyst choice to improve yield and reduce byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, a key degree of freedom is the rotation around the single bond connecting the phenyl and pyrimidine rings.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics. This allows for the exploration of the conformational landscape and provides insights into:

The relative populations of different conformers in solution.

The flexibility of the molecule and the barriers to conformational change.

The interaction of the molecule with solvent molecules.

The stability of a ligand-protein complex, by simulating the complex in a solvated environment to observe how the binding pose evolves over time.

While specific MD studies on this compound are not widely reported, the methodology is standard for understanding the dynamic nature of bioactive molecules and their interactions. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogen Substituents on Biological Activity

The presence and nature of halogen substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring are critical determinants of biological activity. The dichloro substitution pattern in 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile provides a key starting point for SAR exploration.

Research on related heterocyclic compounds indicates that both the type of halogen and its position can significantly modulate potency and selectivity. In studies of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogues were found to be largely equipotent, whereas a fluoro analogue was substantially less active. This suggests that factors beyond simple electronegativity, such as atomic size and polarizability, play a significant role. The size of the halogen atom may be a primary factor in the potency of certain compounds.

For pyrimidine derivatives specifically, the location of chlorine atoms has been shown to be important. For instance, in one series of pyrimidine-5-carbonitrile derivatives, a chlorine atom at the para-position of a phenyl ring conferred more favorable activity than one at the ortho-position. Furthermore, di-chloro substitutions can enhance activity compared to mono-chloro substitutions. Studies on quinone imines have also shown that a higher number of chlorine atoms correlates with increased insecticidal, fungicidal, and herbicidal activity. The 2,4-dichloro arrangement on the pyrimidine core is a common feature in compounds designed as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase.

Table 1: Effect of Halogen Substitution on Biological Activity in Various Scaffolds This table is illustrative and compiles data from studies on various related heterocyclic compounds to demonstrate general principles of halogen substitution.

| Scaffold | Halogen Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Tricyclic Pyridine | -Cl, -Br, -I | 3-position | Equipotent | |

| Tricyclic Pyridine | -F | 3-position | Lower activity | |

| Sulfur-containing Flavonoids | -F to -I | Various | Potency increases with halogen size | |

| Pyrimidine-5-carbonitrile | -Cl | para- vs ortho- on phenyl ring | Para-substitution is preferred | |

| Pyrimidine-5-carbonitrile | di-Chloro | 2,6-positions on phenyl ring | Stronger activity than mono-substitution |

Impact of Phenyl Ring Modifications on Biological Profile

The phenyl ring at the C6 position serves as a crucial site for modification to fine-tune the biological profile of the compound. Alterations to this ring can affect target binding, selectivity, and pharmacokinetic properties.

SAR studies have demonstrated that the nature of substituents on the phenyl ring significantly influences biological outcomes. The introduction of small, electron-donating groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) has been shown to positively influence anticancer and antibacterial activities. For example, a p-tolyl substituent on a thiouracil ring led to superior antibacterial activity compared to an unsubstituted phenyl ring. Conversely, introducing bulky substituents like a tert-butyl or an additional phenyl group can lead to a loss of activity, suggesting steric limitations within the target's binding site.

In the context of kinase inhibitors, substitutions on the phenyl ring are often explored to enhance interactions with the enzyme's active site. For pyrrolo[2,3-d]pyrimidine-based inhibitors, a 6-(2,4-dichlorophenyl)methyl substitution was found to be a potent EGFR inhibitor. This highlights that specific halogenation patterns on the phenyl ring itself can be a successful strategy for improving potency.

Table 2: Influence of Phenyl Ring Substituents on In Vitro Activity This table collates findings on how different substituents on a phenyl ring attached to a heterocyclic core can affect biological activity.

| Core Structure | Phenyl Ring Substituent | Biological Target/Activity | Observed Outcome | Reference |

|---|---|---|---|---|

| 6-Aryl-5-cyano Thiouracil | p-tolyl (-CH3) | Antibacterial (S. aureus) | Superior activity | |

| Quinazolinone | -OCH3, -OH | Anticancer | Positively influenced activity | |

| Tricyclic Pyridine | -CH3 | FPT Inhibition | Potent inhibitor | |

| Tricyclic Pyridine | tert-butyl or phenyl | FPT Inhibition | Inactive | |

| Pyrrolo[2,3-d]pyrimidine | 2,4-dichlorophenyl | EGFR Inhibition | Potent inhibitor |

Role of the Carbonitrile Group in Biological Interactions and Chemical Reactivity

The carbonitrile (-C≡N) group at the C5 position is a key functional group that significantly contributes to the molecule's biological interactions and chemical properties. This group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

The pyrimidine-5-carbonitrile moiety is a recognized pharmacophore in medicinal chemistry. It is a core component of compounds designed to inhibit various enzymes, including kinases and proteases. For example, 5-cyanopyrimidine (B126568) derivatives have been identified as a novel and potent class of falcipain inhibitors for treating malaria. The nitrile group can engage in crucial hydrogen bonding or dipole-dipole interactions within the active site of a target protein, anchoring the inhibitor and contributing to its potency.

In some cases, the carbonitrile group is part of a larger pharmacophore that acts as an irreversible inhibitor. For instance, in a series of 4-anilinoquinoline-3-carbonitriles, the cyano group is integral to the structure of compounds that form covalent bonds with EGFR and HER-2 kinases. The chemical reactivity of the nitrile group also allows it to serve as a synthetic handle for further chemical modifications, enabling the creation of diverse compound libraries for screening. The pyrimidine nucleus itself, often in combination with a carbonitrile group, is known to inhibit enzymes by interacting with DNA or RNA.

Correlation between Molecular Structure and Observed Biological Activities in vitro

Studies on various pyrimidine-5-carbonitrile derivatives have revealed potent antiproliferative activity against multiple human cancer cell lines. For example, certain derivatives have shown high inhibitory activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar and even nanomolar ranges. The combination of a pyrimidine core with a cyano group at C5 and specific substitutions at other positions is consistently associated with potent biological effects.

Specifically, compounds bearing the 2,4-dichloro-pyrimidine scaffold have been investigated as EGFR inhibitors for non-small cell lung cancer. The combination of the dichloro groups, a small alkyl group at C6 (instead of phenyl), and an appropriate side chain at C4 resulted in a compound (L-18) with strong antiproliferative activity against H1975 cells (IC50 of 0.65 µM), which harbor an EGFR mutation. This demonstrates a direct correlation between the specific substitution pattern on the pyrimidine ring and potent, selective anticancer activity in vitro. Thienopyrimidine derivatives, which are structurally related, have also shown selective activity against cancer cells, with substitutions like N-methylpyrazole enhancing cytotoxic effects.

Table 3: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives This table provides examples of the correlation between the structure of pyrimidine compounds and their measured in vitro potency against cancer cell lines.

| Compound Series | Key Structural Features | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | Varied substitutions | HCT-116, MCF-7 | 1.14–32.16 μM | |

| 2,4-dichloro-6-methylpyrimidine (B20014) (L-18) | Dichloro at C2/C4, Methyl at C6 | H1975 (EGFR mutant) | 0.65 μM | |

| Thienopyrimidine (B1) | Thieno-fused ring, N-methylpyrazole | H1975 (EGFR mutant) | 0.087 μM | |

| Cyanopyrimidine hybrids (5d) | Sulphonamide phenyl at C2 | MCF-7 | Potent anticancer activity | |

| 6-Aryl-5-cyano Thiouracil (7c) | p-tolyl at C6, Thio group at C2 | Antibacterial (S. aureus) | MIC 0.19 μg/mL |

Design Principles for Optimized Research Lead Compounds

Based on the SAR and SPR data, several design principles emerge for the optimization of lead compounds derived from the this compound scaffold. The goal of lead optimization is to iteratively modify a compound to enhance its potency, selectivity, and pharmacokinetic properties.

Systematic Modification of Functional Groups: The core strategy involves the direct chemical manipulation of the scaffold's key positions.

C2 and C4 Positions: While the dichloro pattern is a strong starting point, exploring other halogens (e.g., Br) or replacing one or both chlorine atoms with other groups (e.g., small amines) could modulate activity and selectivity. Introducing protonable amines has been shown to dramatically improve antiparasitic activity in some pyrimidine series.

C6 Phenyl Ring: A systematic scan of substituents on the phenyl ring is crucial. Small, electron-donating or electron-withdrawing groups at the para-position should be explored to optimize interactions within the target's binding pocket. Computational methods like molecular docking can predict favorable modifications.

C5 Carbonitrile Group: While often essential for potency, bioisosteric replacement could be considered. Replacing the nitrile with other small, polar, hydrogen-bonding groups (e.g., oxadiazole, acetyl) might improve properties like solubility or metabolic stability while retaining binding affinity.

Computational and In Silico Modeling: The lead optimization process can be accelerated using computational tools. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and free energy perturbation calculations can help prioritize the synthesis of the most promising analogues, saving time and resources.

Pharmacokinetic (ADME) Optimization: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. Modifications to the lead structure should aim to improve characteristics such as aqueous solubility, cell permeability, and metabolic stability without sacrificing potency. For example, adding polar groups or employing a prodrug strategy can enhance bioavailability.

The optimization process is an iterative cycle of designing, synthesizing, and testing new analogues, with feedback from each round guiding the next set of modifications. This approach allows for the systematic refinement of a lead compound toward a viable drug candidate.

Future Research Directions and Unexplored Potential of 2,4 Dichloro 6 Phenyl 5 Pyrimidinecarbonitrile

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The advancement of synthetic organic chemistry continually seeks to develop methodologies that are not only efficient but also environmentally benign. For compounds like 2,4-dichloro-6-phenyl-5-pyrimidinecarbonitrile, future research will likely focus on sustainable synthetic strategies. A significant area of interest is the use of multicomponent reactions (MCRs), which allow the synthesis of complex molecules like pyrimidines in a single step from simple precursors, thereby reducing waste and energy consumption. nih.govfigshare.com

Recent innovations include iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govfigshare.com This method is notable for its regioselectivity and its use of alcohols, which can be derived from biomass, as starting materials. nih.govfigshare.com Another novel approach involves the synthesis of pyrimidines directly from dinitrogen (N₂) and carbon, bypassing the need for ammonia. This process first fixes N₂ into an intermediate like Li₂CN₂, which is then used to construct the pyrimidine (B1678525) ring. oup.com Research into palladium-catalyzed four-component reactions also shows promise for creating pyrimidine carboxamides from simple starting materials like amidines and styrene. mdpi.com These sustainable methods represent a significant step forward from classical condensation reactions, such as the Pinner synthesis, which traditionally involves the reaction of 1,3-dicarbonyl compounds with amidines. mdpi.com

Future efforts will likely aim to adapt these sustainable principles for the synthesis of highly functionalized pyrimidines like this compound, focusing on improving yields, reducing the use of hazardous reagents, and utilizing renewable feedstocks.

Exploration of New Biological Targets and Mechanisms of Action in vitro

The pyrimidine core is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govgsconlinepress.commdpi.com Derivatives of this compound are prime candidates for screening against new and existing biological targets to uncover novel mechanisms of action.

In oncology, substituted pyrimidines have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For instance, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been rationally designed as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer. nih.gov Other studies have identified pyrimidine-5-carbonitrile derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov One such derivative, compound 11e , demonstrated excellent activity against colon (HCT-116) and breast (MCF-7) cancer cell lines and was a potent VEGFR-2 inhibitor. nih.gov Similarly, 2,4,5-substituted pyrimidines have been identified as a new class of tubulin polymerization inhibitors, which disrupt the cell cycle and lead to cancer cell death. nih.gov

Beyond cancer, pyrimidine derivatives are being explored for other therapeutic areas. For example, sulfonyl thiourea (B124793) derivatives of 2-amino-4,6-diarylpyrimidines have shown remarkable inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and certain cancers. nih.gov The broad biological activity of pyrimidines suggests that screening libraries derived from this compound against diverse targets like kinases, proteases, and metabolic enzymes could yield novel therapeutic leads.

| Compound Class | Target | Activity/Model | Key Findings (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives (e.g., 11e) | VEGFR-2 | Anti-proliferative (HCT-116, MCF-7) | VEGFR-2 IC₅₀ = 0.61 µM; HCT-116 IC₅₀ = 1.14 µM | nih.gov |

| 2,4,5-Substituted pyrimidines (e.g., 4k) | Tubulin | Tubulin polymerization inhibition | IC₅₀ = 0.79 µM | nih.gov |

| 2,4-Dichloro-6-methylpyrimidine derivatives (e.g., L-18) | EGFRT790M/L858R | Anti-proliferative (H1975 cells) | IC₅₀ = 0.65 µM | nih.gov |

| Sulfonyl thiourea pyrimidine derivatives (e.g., 7j) | Carbonic Anhydrase (hCA II) | Enzyme inhibition | Kᵢ = 33.40 nM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4a) | CDK2 | Enzyme inhibition | IC₅₀ = 0.21 µM | mdpi.com |

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. boisestate.edu For a scaffold like this compound, in silico techniques are invaluable for predicting biological activity, understanding structure-activity relationships (SAR), and designing optimized derivatives before their synthesis.

Molecular docking is a powerful tool used to predict how a molecule binds to the active site of a protein target. nih.gov This method has been successfully applied to design pyrimidine-based inhibitors for targets such as VEGFR-2, EGFR, and carbonic anhydrases. nih.govnih.govnih.gov For example, docking studies of pyrimidine-5-carbonitrile derivatives within the VEGFR-2 active site revealed binding patterns similar to the known inhibitor sorafenib, guiding the design of more potent compounds. nih.gov

Beyond docking, other computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular dynamics (MD) simulations provide deeper insights. nih.govmdpi.com 3D-QSAR helps to identify the key structural features of a molecule that are essential for its biological activity. mdpi.com MD simulations can assess the stability of a ligand-protein complex over time, as demonstrated for a pyrimidine derivative in the VEGFR-2 active site. nih.gov These computational approaches minimize the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted efficacy and best drug-like properties. mdpi.com

| Computational Method | Application | Target/System Studied | Outcome | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding modes and affinities | VEGFR-2, EGFR, hCA, CDK2 | Identified key interactions, guided inhibitor design | nih.govnih.govnih.govmdpi.comnih.gov |

| 3D-QSAR | Determine structure-activity relationships | Pyrazolo[3,4-d]pyrimidine inhibitors of TRAP1 | Generated a statistically significant model (R² = 0.96) to guide optimization | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Validate docking results and assess complex stability | Pyrimidine-VEGFR-2 complex | Confirmed stability of the compound in the active site for 100 ns | nih.gov |

| Pharmacophore Mapping | Identify essential chemical features for activity | Pyrazolo[3,4-d]pyrimidine inhibitors | Identified key features required for biological activity | mdpi.com |

Expanding Structural Diversity for Lead Compound Identification in Diverse Research Areas

While this compound is a valuable starting material, its true potential lies in its use as a scaffold for creating large and structurally diverse libraries of compounds. The pyrimidine ring can be easily modified at its 2, 4, 5, and 6 positions, allowing for extensive chemical exploration. nih.gov

A key strategy for achieving this is Diversity-Oriented Synthesis (pDOS), which aims to generate collections of compounds with high structural complexity and three-dimensional character. researchgate.net This approach moves beyond traditional, flat pyrimidine structures to create novel polyheterocyclic frameworks, which can explore untapped biochemical spaces and modulate complex biological interactions like protein-protein interactions (PPIs). researchgate.net Another powerful technique is the construction of DNA-Encoded Libraries (DELs). In this method, a unique DNA barcode is attached to each pyrimidine scaffold, which is then subjected to a series of chemical reactions with various building blocks. nih.gov This allows for the creation of massive libraries containing millions of distinct compounds that can be screened simultaneously against a biological target. nih.gov

By employing these strategies, researchers can rapidly generate a multitude of derivatives from a core structure like this compound. This expansion of chemical space significantly increases the probability of discovering novel lead compounds for a wide range of diseases. researchgate.netresearchgate.net

Methodological Challenges and Opportunities in Pyrimidine Research

Despite the versatility of the pyrimidine scaffold, challenges remain in its synthesis and modification. A significant hurdle is achieving regioselectivity during substitution reactions, especially on a polysubstituted ring like this compound. The two chlorine atoms have different reactivities, and controlling which one reacts first can be difficult, often requiring careful optimization of reaction conditions.

However, these challenges also present opportunities for innovation. One of the most exciting recent developments is the concept of "skeletal editing." This involves the precise modification of the core heterocyclic ring itself. A recently developed method allows for the transformation of pyrimidines into pyridines through a two-atom swap (C–N to C–C) in a one-pot procedure. chinesechemsoc.org This type of transformation enables late-stage modification of complex molecules and can dramatically alter their biological properties, opening up new avenues for drug design. chinesechemsoc.org

Furthermore, the synthesis of complex pyrimidine-containing structures, such as certain carbocyclic nucleosides, still poses significant challenges due to the multiple reactive sites on the heterocyclic base. acs.org The development of new catalysts and synthetic methodologies to overcome these hurdles is an active area of research. These advancements will continue to expand the synthetic toolkit available to medicinal chemists, enabling the creation of increasingly sophisticated and effective pyrimidine-based molecules.

常见问题

Q. What are the common synthetic routes for preparing 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile and its derivatives?

- Methodological Answer : A three-component reaction under thermal aqueous conditions is widely used. For example, condensation of aldehydes, malononitrile, and thiourea derivatives yields pyrimidinecarbonitrile scaffolds. Derivatives are synthesized via nucleophilic substitution at the 2- and 4-chloro positions using amines (e.g., 2-phenylethylamine) under reflux conditions. Crystallization from solvents like DMSO:water (5:5) ensures purity .

Q. How can researchers purify and isolate this compound derivatives effectively?

- Methodological Answer : Post-reaction, acidification with dilute HCl precipitates crude products. Recrystallization using mixed solvents (e.g., DMSO:water) improves purity. For example, compounds like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile are isolated via this method, yielding crystals with sharp melting points (e.g., 222°C) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : CN stretch at ~2212 cm⁻¹ confirms the nitrile group .

- NMR : and NMR distinguish substituents (e.g., aromatic protons at δ 7.53–8.40 ppm for 4-chlorophenyl derivatives) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 306 for 4-amino-6-(4-chlorophenyl)-2-phenyl derivatives) validate molecular weight .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data when analyzing substituted pyrimidinecarbonitriles?

- Methodological Answer : Contradictions, such as identical CN IR peaks (2212 cm⁻¹) in structurally distinct derivatives, require complementary methods:

- Elemental analysis : Verify empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- X-ray crystallography : Resolve ambiguities by confirming bond lengths and angles (e.g., planar pyrimidine rings with intermolecular N–H⋯O hydrogen bonds) .

Q. What strategies optimize substitution reactions of this compound with nucleophiles?

- Methodological Answer :

- Reagent excess : Use 5 mL of amine (e.g., 2-phenylethylamine) per 5 mmol substrate to drive reactivity .

- Reaction time : Reflux for 12–24 hours ensures complete substitution .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Q. How can X-ray crystallography and SHELX software aid in structural determination?

- Methodological Answer :

- SHELX refinement : Resolve high-resolution crystal structures by refining positional and thermal displacement parameters. For example, SHELXL confirms hydrogen bonding (e.g., N–H⋯O dimers) in pyrimidine derivatives .

- Validation : Cross-check SHELX outputs with spectroscopic data to ensure consistency .

Q. What methods are effective for synthesizing novel derivatives via functional group transformations?

- Methodological Answer :

- Cyclization : React with hydrazine hydrate to form tetrahydropyrimidine derivatives .

- Cross-coupling : Use triethyl orthoformate to introduce formyl groups for further functionalization .

- Thioether formation : Treat with 1-bromo-2-methoxyethane to introduce sulfanyl groups, as demonstrated in 2-[(2-methoxyethyl)sulfanyl] derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。